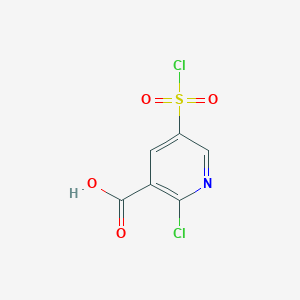

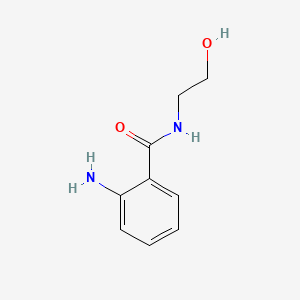

![molecular formula C8H15NO4 B3032836 [2-(Diethylamino)-2-oxoethoxy]acetic acid CAS No. 56074-25-0](/img/structure/B3032836.png)

[2-(Diethylamino)-2-oxoethoxy]acetic acid

Vue d'ensemble

Description

The compound [2-(Diethylamino)-2-oxoethoxy]acetic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that might be expected from this compound. For instance, the synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid involve reactions that could be analogous to those used to synthesize this compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, involves the reaction of a hydroxypyridine with chloroacetic acid in a basic aqueous solution . This suggests that a similar approach could be used for synthesizing this compound, possibly by reacting a suitable diethylamino-alcohol with chloroacetic acid under basic conditions.

Molecular Structure Analysis

The molecular structure of compounds in the same class can be determined by X-ray diffraction, as seen with (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . Quantum chemical calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can also provide information on the gas phase structure of these molecules. Such analyses reveal the dynamics of the molecule and the relative orientation of its substituents .

Chemical Reactions Analysis

The chemical reactions of related compounds often involve the formation of intermolecular hydrogen bonds, which can lead to the formation of one-dimensional chain structures or other types of extended solids . For this compound, similar hydrogen bonding patterns could be expected, potentially influencing its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound can be inferred from related structures. For example, the crystallographic analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid reveals a monoclinic system with specific space group parameters . The charge density and electron density distribution studies of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid provide insights into the effect of intermolecular interactions on the properties of the compound . These analyses can be crucial in understanding the behavior of this compound in various environments.

Applications De Recherche Scientifique

Chemosensors for Cu(II) Ion

[2-(Diethylamino)-2-oxoethoxy]acetic acid derivatives have been utilized in the synthesis of BODIPY derivatives for Cu2+ ion chemosensors. These chemosensors showed a significant decrease in UV-vis absorption and fluorescence emission intensity when Cu2+ ion was added, indicating their effectiveness in detecting this ion (Keawwangchai et al., 2013).

Fluorescent PET Sensor for Proton and Water

This compound has been incorporated into novel phenylaminonaphtho[1,2-d]oxazol-2-yl-type fluorophores for sensing protons and water. These fluorophores exhibited intense fluorescence in certain conditions, indicating their potential in sensing applications (Ooyama et al., 2009).

Synthesis of 2-(2-Chloroethoxy) Acetic Acid

Research on the synthesis of similar compounds, like 2-(2-chloroethoxy) acetic acid, shows the importance of exploring different synthesis methods for these types of compounds, which can have various applications in scientific research (Xiang Hong-lin, 2008).

Chromatography of Hafnium Complexes

The compound has been studied in the context of chromatography, specifically in analyzing the complexation behaviors with Hafnium (IV) in various conditions, highlighting its role in analytical chemistry (Chatterjee et al., 2002).

Adsorption Studies in Agriculture

It's involved in studies related to the adsorption of agricultural chemicals, providing insights into the environmental impact and management of these substances (Khan & Akhtar, 2011).

Synthesis of Medical Compounds

The compound is used in the synthesis of various medical compounds, demonstrating its versatility and importance in pharmaceutical chemistry (Shakirova et al., 2004).

Fluorographic Detection in Biochemical Studies

It is also significant in fluorographic detection techniques in biochemical research, underscoring its utility in laboratory analyses (Skinner & Griswold, 1983).

Potentiometric Determinations

In potentiometric determinations, the compound is involved in the direct potentiometric titration of various substances, illustrating its role in chemical analysis and measurements (Nair & Indrasenan, 1976).

Selective Acylation in Organic Synthesis

Its use in selective acylation processes in the synthesis of nucleosides and nucleotides shows its application in organic synthesis and drug design (Mitsunobu et al., 1972).

Quantum Chemical Investigations

The compound is subject to quantum chemical investigations to understand its molecular properties, which are crucial in the development of new materials and drugs (Bouklah et al., 2012).

Biomedical Applications

It is involved in the creation of nanoparticles for drug delivery, demonstrating its potential in biomedical applications and the development of new drug delivery systems (Guo et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds in the ‘caine’ family of local anesthetics, such as lidocaine, primarily target sodium ion channels in nerve cells . These channels play a crucial role in the transmission of nerve impulses, particularly those related to pain sensation .

Mode of Action

For instance, Lidocaine and other local anesthetics inhibit the sensation of pain by blocking the transmission of sodium ions across the cell membrane . This blockage prevents the depolarization of the neuron, thereby inhibiting the transmission of the action potential to the central nervous system .

Biochemical Pathways

By blocking sodium ion channels, it disrupts the normal flow of ions, preventing the propagation of nerve impulses along the affected pathways .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound likely results in the inhibition of pain sensation by blocking the transmission of nerve impulses .

Propriétés

IUPAC Name |

2-[2-(diethylamino)-2-oxoethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-3-9(4-2)7(10)5-13-6-8(11)12/h3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUNSTDSGDERDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428529 | |

| Record name | STK113436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56074-25-0 | |

| Record name | 2-[2-(Diethylamino)-2-oxoethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56074-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK113436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)

![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)

![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)

![Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate](/img/structure/B3032769.png)

![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)